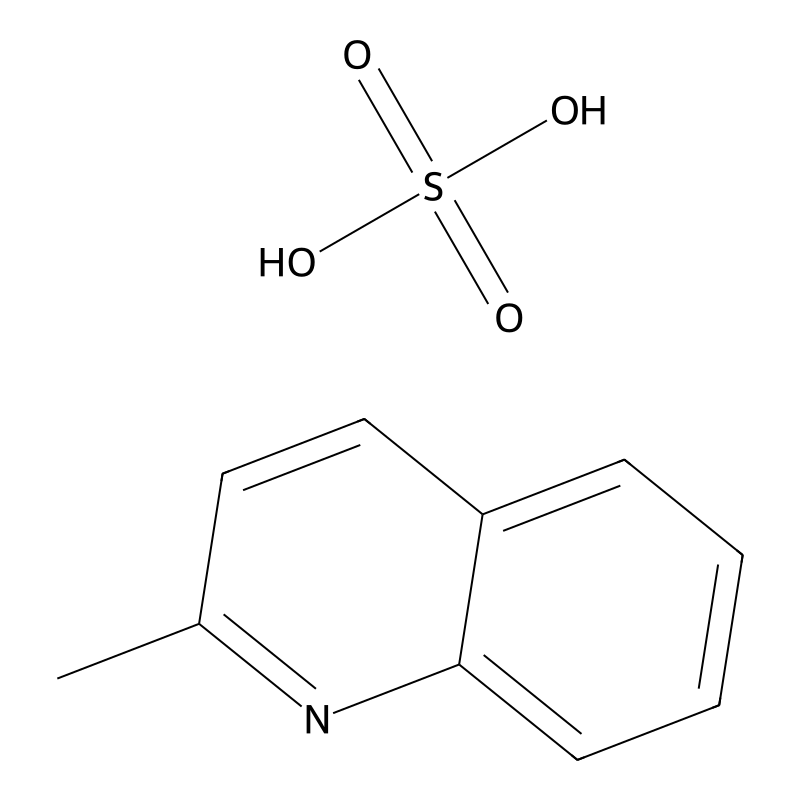

Quinaldine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fish Anesthetic:

- Quinaldine sulfate is a widely used fish anesthetic due to its rapid induction of anesthesia and recovery. Research has shown its effectiveness in various fish species, including tilapia, goldfish, and rainbow trout [].

- Studies investigate the optimal dosage based on factors like water temperature and fish species []. Additionally, research explores combining quinaldine sulfate with other medications, like diazepam, to improve the quality of anesthesia and reduce fish stress [].

Organic Synthesis:

- Beyond its anesthetic properties, quinaldine sulfate plays a role in organic synthesis. Research explores its use as a precursor in the synthesis of various organic compounds. However, the specific details of these applications are not publicly available due to potential commercial sensitivity.

Other Research Applications:

- Limited research suggests potential applications of quinaldine sulfate beyond fish anesthesia and organic synthesis. However, these areas require further investigation.

Quinaldine sulfate is a chemical compound derived from quinaldine, which is an organic compound with the formula . It is categorized as a sulfate salt of quinaldine, commonly represented by the formula or . The compound typically appears as a white to grayish-white crystalline powder and is known for its slight solubility in water. Quinaldine sulfate is primarily recognized for its applications in biological and chemical processes, including its use as an anesthetic in aquatic environments and its role in various chemical syntheses .

- Neutralization Reactions: Quinaldine sulfate behaves as an acid, capable of neutralizing bases. This reaction generates heat, although it is less intense than that produced by the neutralization of inorganic acids .

- Hydrolysis: Upon heating with acid, quinaldine sulfate can yield free quinaldine, indicating its reactivity under acidic conditions .

- Synthesis of Derivatives: Quinaldine sulfate can be used to synthesize various derivatives, including other quinoline-based compounds through condensation reactions.

The synthesis of quinaldine sulfate can be achieved through various methods:

- From Quinaldine: Quinaldine can be reacted with sulfuric acid to form quinaldine sulfate. This method involves the direct combination of quinaldine with concentrated sulfuric acid under controlled conditions.

- From Aniline: Quinaldine itself can be synthesized via the Skraup synthesis method from aniline and paraldehyde or crotonaldehyde. This foundational synthesis allows for subsequent conversion into its sulfate form .

Quinaldine sulfate has diverse applications across several fields:

- Aquaculture: It is widely used as an anesthetic for fish during transport and handling, ensuring minimal stress and injury during these processes.

- Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals.

- Research: In biochemical research, quinaldine sulfate is utilized for proteomics studies and other analytical applications due to its unique chemical properties .

Interaction studies involving quinaldine sulfate focus on its effects on aquatic life and its biochemical interactions. Research indicates that exposure to quinaldine sulfate can lead to varying physiological responses in fish, including changes in behavior and metabolic rates. Studies have also explored its interactions with other chemicals in aquatic environments, assessing both synergistic and antagonistic effects on marine organisms .

Quinaldine sulfate shares structural similarities with several other compounds derived from quinoline or related structures. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Quinoline | Parent compound; used in dyes and pharmaceuticals. | |

| 2-Methylquinoline | Direct methyl derivative; used similarly in chemical synthesis. | |

| Quinine | Alkaloid derived from cinchona bark; used as an antimalarial drug. | |

| 8-Hydroxyquinoline | Known for its chelating properties; used in metal ion detection. |

Quinaldine sulfate's uniqueness lies in its specific application as an anesthetic for aquatic species and its role as a precursor for various organic syntheses, distinguishing it from other quinoline derivatives that may not possess these specific functionalities .

Quinaldine sulfate demonstrates remarkable aqueous solubility characteristics that distinguish it from the parent quinaldine compound. The solubility profile reveals a highly hydrophilic nature, with water solubility reaching 104.05 g/100 mL at 20°C [1] [2]. This exceptional water solubility represents a dramatic improvement over quinaldine, which is practically insoluble in water [3].

| Solvent | Solubility (g/100 mL at 20°C) | Solubility Character |

|---|---|---|

| Water | 104.05 | Highly soluble |

| Methyl alcohol | 7.44 | Moderately soluble |

| Ethyl alcohol | 2.27 | Slightly soluble |

| Acetone | 0.08 | Very slightly soluble |

| Ethyl ether | Insoluble (<0.01) | Insoluble |

| Benzene | Insoluble (<0.01) | Insoluble |

| Hexane | Insoluble (<0.01) | Insoluble |

The pH-dependent behavior of quinaldine sulfate solutions exhibits significant characteristics. Saturated aqueous solutions demonstrate a pH of 6.9 at 20°C [2], indicating a mildly acidic nature due to the sulfate salt formation. This acidic character results from the protonation of the quinoline nitrogen atom and the presence of the hydrogen sulfate anion [1] [4]. The compound exists as an acid salt, quinaldine sulfate being readily soluble in water but maintaining acidic properties that require buffering with sodium bicarbonate when used in biological applications [5].

The enhanced water solubility compared to the parent compound quinaldine stems from the ionic nature of the sulfate salt. While quinaldine exhibits a pKa of 5.83 [3], making it largely protonated at physiological pH, the sulfate salt formation creates a permanently charged species that interacts favorably with water molecules through hydrogen bonding and electrostatic interactions [1] [4].

Thermal Stability and Decomposition Pathways

Quinaldine sulfate exhibits well-defined thermal stability characteristics with specific decomposition patterns. The compound demonstrates thermal stability up to its melting point of 211-214°C [2] [1] [6], which represents the initial thermal transition point.

| Thermal Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 211-214°C | Standard atmospheric pressure |

| Boiling Point | 246.5°C | 760 mmHg |

| Thermal Decomposition Onset | ~280°C | Based on related quinoline compounds |

| Flash Point | 79.4°C | Closed cup method |

Research on related quinoline derivatives indicates that thermal decomposition of quinaldine sulfate likely follows a multi-step decomposition pathway [7] [8]. Studies on quinoline-containing compounds reveal that thermal degradation typically initiates with decarboxylation processes around 280-300°C, followed by the breakdown of aromatic ring systems at higher temperatures [8].

The decomposition mechanism for quinaldine sulfate involves several stages. Initial decomposition begins with the loss of the sulfate group and associated water molecules, followed by degradation of the methyl substituent and eventual breakdown of the quinoline ring system [7]. The process generates various gaseous products including carbon dioxide, sulfur dioxide, water vapor, and lower molecular weight hydrocarbons [8].

Thermogravimetric analysis of related quinoline compounds demonstrates that heating rates significantly influence decomposition patterns, with higher heating rates leading to shifted decomposition temperatures and altered product distributions [8]. The thermal stability of quinaldine sulfate makes it suitable for applications requiring moderate temperature resistance while maintaining structural integrity.

Partition Coefficients (Log P) and Solvent Affinities

The partition behavior of quinaldine sulfate reflects its ionic nature and hydrophilic characteristics. The compound exhibits a calculated Log P value of 2.97 [9], though this value represents the theoretical octanol-water partition coefficient and requires interpretation considering the ionic nature of the sulfate salt.

| Partition System | Log P Value | Interpretation |

|---|---|---|

| Octanol-Water (calculated) | 2.97 | Moderate lipophilicity (neutral form) |

| Aqueous-Organic (experimental) | Highly favors aqueous phase | Ionic character dominates |

The partition coefficient behavior of quinaldine sulfate differs substantially from neutral organic compounds due to its charged nature in aqueous solutions. Unlike the parent quinaldine compound, which demonstrates Log P values around 2.59 [3] [10], the sulfate salt exhibits strong preference for the aqueous phase due to its ionic character [2] [1].

Experimental studies on related sulfate salts indicate that ionic compounds typically exhibit very low partition coefficients into organic solvents from aqueous media [11] [12]. The sulfate group creates strong electrostatic interactions with water molecules, effectively anchoring the compound in the aqueous phase even when the organic quinaldine moiety might otherwise favor organic solvents.

The solvent affinity pattern follows the order: water >> alcohols >> polar organic solvents >> nonpolar organic solvents [1]. This trend reflects the compound's ability to form hydrogen bonds and participate in electrostatic interactions with protic solvents while showing limited solubility in aprotic and nonpolar systems.

Spectroscopic Fingerprints (UV-Vis, IR, NMR)

UV-Visible Spectroscopic Properties

Quinaldine sulfate exhibits characteristic UV-visible absorption properties reflecting its quinoline chromophore system. The compound demonstrates absorption maxima at 236 nm and 317 nm in 0.1 N sulfuric acid [1], indicating the presence of π→π* transitions typical of aromatic heterocyclic systems.

| Spectroscopic Parameter | Value | Measurement Conditions |

|---|---|---|

| UV Absorption Maximum 1 | 236 nm | 0.1 N H₂SO₄ |

| UV Absorption Maximum 2 | 317 nm | 0.1 N H₂SO₄ |

| Molar Extinction Coefficient | ~5700 M⁻¹cm⁻¹ | At 349 nm (related quinoline data) |

The UV-visible spectrum of quinaldine sulfate shows bathochromic shifts compared to simple aromatic compounds due to the extended conjugation in the quinoline ring system [13]. The protonated state of the nitrogen atom in acidic conditions influences the electronic transitions, leading to characteristic spectral patterns that can be used for analytical identification [14] [15].

Infrared Spectroscopic Characteristics

The infrared spectrum of quinaldine sulfate reveals distinctive absorption bands characteristic of both the quinoline moiety and the sulfate functionality. Key infrared absorption regions include:

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3600-3080 | N-H and O-H stretching | Broad, medium |

| 1620 | C=C aromatic stretching | Strong |

| 1591, 1504, 1477 | Aromatic C=C stretching | Medium to strong |

| 1170, 1000 | Sulfate S-O stretching | Strong |

| 2700 | N-H⁺ in amine salt | Broad |

The infrared spectrum shows characteristic sulfate absorption bands at 1000 and 1170 cm⁻¹, confirming the presence of the sulfate group [1] [16]. The broad absorption at 2700 cm⁻¹ indicates the formation of an amine salt, demonstrating protonation of the quinoline nitrogen [1].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about quinaldine sulfate. ¹H NMR analysis reveals characteristic aromatic proton signals in the region of 7-9 ppm, consistent with quinoline ring protons [13] [17].

| NMR Parameter | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H NMR (aromatic) | 7.0-8.8 ppm | Quinoline ring protons |

| ¹H NMR (methyl) | 2.7-2.8 ppm | 2-methyl group |

| ¹³C NMR (aromatic) | 120-160 ppm | Quinoline carbons |

| ¹³C NMR (methyl) | 20-30 ppm | 2-methyl carbon |

The ¹³C NMR spectrum displays the expected quinoline carbon framework with signals distributed throughout the aromatic region [13]. The methyl carbon appears as a characteristic signal around 25 ppm, confirming the 2-methylquinoline structure [17]. The sulfate functionality, being inorganic, does not contribute directly to the carbon spectrum but influences the chemical shifts through its effect on the overall electronic environment.

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant